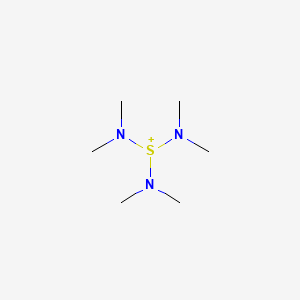
Tris(dimethylamino)sulfonium difluorotrimethylsilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate is a reagent widely used in organic synthesis. It is known for its role as a source of fluoride ions, which are crucial for the synthesis of fluorinated compounds by forming carbon-fluorine bonds . This compound is also utilized in various reactions such as hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate can be synthesized by reacting sulfur tetrafluoride with dimethylaminotrimethylsilane at -70°C in ether. After the addition of sulfur tetrafluoride, the reaction mixture is stirred at room temperature for three days. The desired product is then obtained by filtration as a white crystalline solid . This method ensures the production of a highly pure and crystalline form of the compound.
Análisis De Reacciones Químicas
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate undergoes several types of chemical reactions:
Nucleophilic Fluorination: It is used as a nucleophilic fluorination reagent, converting haloalkanes to fluorides.
Deprotection: It acts as a mild deprotecting reagent for the cleavage of silicon protecting groups.
Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions.
Hydrosilylation and Cyanomethylation: It is used in the hydrosilylation and cyanomethylation of ketones.
Common reagents and conditions used in these reactions include sulfur tetrafluoride, dimethylaminotrimethylsilane, and ether as the solvent. Major products formed from these reactions include fluorinated compounds, deprotected silicon groups, and various cross-coupled products.
Aplicaciones Científicas De Investigación
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of tris(dimethylamino)sulfonium difluorotrimethylsilicate involves the release of fluoride ions, which then participate in nucleophilic substitution reactions. The sulfonium cation is unusually non-electrophilic due to the electron-donating properties of the three dimethylamino substituents . This makes the compound highly efficient in fluorination reactions, as the fluoride ions are readily available for reaction with various substrates.
Comparación Con Compuestos Similares
Tris(dimethylamino)sulfonium difluorotrimethylsilicate difluorotrimethylsilicate is unique compared to other fluoride reagents due to its anhydrous nature and high reactivity. Similar compounds include:
Tetrabutylammonium fluoride: Less reactive and often requires higher temperatures.
Diethylaminosulfur trifluoride: More soluble in organic solvents but less commonly used due to lower purity.
Tetramethylammonium fluoride: Similar reactivity but less stable.
This compound difluorotrimethylsilicate stands out due to its high purity, crystalline form, and efficient fluoride ion release, making it a preferred choice in many synthetic applications.
Propiedades
Fórmula molecular |
C6H18N3S+ |
|---|---|
Peso molecular |
164.30 g/mol |
Nombre IUPAC |
tris(dimethylamino)sulfanium |
InChI |
InChI=1S/C6H18N3S/c1-7(2)10(8(3)4)9(5)6/h1-6H3/q+1 |
Clave InChI |
IARSSOVWSJAVSZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[S+](N(C)C)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













